molecular formula C13H14N2 B14282973 2-(3,4-dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole CAS No. 122716-22-7

2-(3,4-dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole

Katalognummer: B14282973
CAS-Nummer: 122716-22-7
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: SXZUZNSWIBDKGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole is a chemical compound that features a dihydronaphthalene moiety fused to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydronaphthalen-2-ylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acids, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 2-(3,4-dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s structural features allow it to interact with biological membranes and proteins, modulating their functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3,4-Dihydronaphthalen-2-yl)malonic acid diethyl ester
  • 1-(3,4-Dihydro-2-naphthyl)pyrrolidine
  • 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate

Uniqueness

2-(3,4-Dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel materials and exploring new chemical reactivities .

Eigenschaften

CAS-Nummer

122716-22-7

Molekularformel

C13H14N2

Molekulargewicht

198.26 g/mol

IUPAC-Name

2-(3,4-dihydronaphthalen-2-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H14N2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-4,9H,5-8H2,(H,14,15)

InChI-Schlüssel

SXZUZNSWIBDKGQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=CC2=CC=CC=C21)C3=NCCN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.